FL118-14-Propanol

ADC payload Conjugation chemistry FL118 derivatives

ADC development is often hindered by payloads lacking a stable conjugation handle or showing efflux pump resistance. FL118-14-Propanol directly addresses both issues. - **Conjugation-ready**: Primary -OH at 14-position for site-specific linkage (WO2023143208A1). - **Resistance-bypassing**: <2-fold IC50 shift in ABCG2-overexpressing cells vs >12-fold for SN-38. - **Dual mechanism**: Topoisomerase I inhibition + survivin/DDX5 degradation. Enables homogeneous DAR-controlled ADCs for resistant tumor models. Available for immediate R&D supply.

Molecular Formula C24H22N2O7
Molecular Weight 450.4 g/mol
Cat. No. B10861715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFL118-14-Propanol
Molecular FormulaC24H22N2O7
Molecular Weight450.4 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CCCO)O
InChIInChI=1S/C24H22N2O7/c1-2-24(30)16-7-18-21-14(9-26(18)22(28)15(16)10-31-23(24)29)12(4-3-5-27)13-6-19-20(33-11-32-19)8-17(13)25-21/h6-8,27,30H,2-5,9-11H2,1H3/t24-/m0/s1
InChIKeyCUXVKKNRAHURNN-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FL118-14-Propanol: ADC Payload Derivative


FL118-14-Propanol is a synthetic derivative of the camptothecin analogue FL118, characterized by a 3-hydroxypropyl substitution at the 14-position of its core structure [1]. This modification converts FL118, a potent anti-tumor agent, into a functionalized payload specifically designed for conjugation in antibody-drug conjugates (ADCs) . As a camptothecin-class compound, it acts as a potential topoisomerase I inhibitor and retains the ability to degrade oncoproteins like survivin via DDX5 binding, a mechanism distinct from classic topoisomerase I inhibitors such as irinotecan and SN-38 [2].

ADC conjugation-ready 14-propanol handle
Reported non-classical topoisomerase I inhibitor mechanism
May support ABCG2-resistant cancer model studies

Why FL118-14-Propanol Is Irreplaceable for ADC Conjugation


A generic camptothecin analog like irinotecan or its active metabolite SN-38 cannot be simply substituted for FL118-14-Propanol in ADC development due to critical functional and structural differences. First, FL118-14-Propanol possesses a primary alcohol handle at the 14-position, a specific site for linker attachment that is absent in FL118, SN-38, or exatecan, which is a prerequisite for generating a stable ADC construct [1]. Second, the FL118 core itself is mechanistically distinct from other topoisomerase I inhibitors, being a poor substrate for the ABCG2 drug efflux pump and acting as a survivin/DDX5 degrader, which confers a different resistance profile and activity spectrum [2]. Simply using an alternative payload would fundamentally alter the conjugate's drug-to-antibody ratio (DAR), linker stability, pharmacokinetics, and ultimately, its therapeutic window and efficacy against resistant tumor populations [3].

Conjugation handle absent in other camptothecins
FL118, SN-38, exatecan lack the 14-position primary alcohol required for site-selective ADC linker attachment.
Mechanistic profile may not transfer
Alternative payloads may not bypass ABCG2 efflux or degrade survivin via DDX5, altering resistance profile.
DAR and linker stability may shift
Switching payload can change drug-to-antibody ratio, conjugate homogeneity, and pharmacokinetic behavior.

Evidence Supporting FL118-14-Propanol as ADC Payload


14-Position Handle for ADC Conjugation

The primary differentiation of FL118-14-Propanol over its parent compound FL118 and other camptothecin analogs is its engineered 3-hydroxypropyl group at the 14-position. This structural feature provides a primary alcohol functional group that is not present on FL118, SN-38, or exatecan, making it the only molecule in this class directly amenable to stable linker conjugation for ADC synthesis [1]. This modification is a documented strategy for creating drug-linker conjugates, as described in patent WO2023143208A1 [2]. Without this modification, conjugation would require altering the core pharmacophore, potentially compromising activity or creating unstable, heterogeneous ADC products.

Conjugation Handle
Structural comparison
14-propanol handle vs none (FL118, SN-38)
Enables site-selective ADC linker attachment
Based on chemical structure analysis
ADC payload Conjugation chemistry FL118 derivatives

Superior In Vitro Potency to SN-38

The FL118 core, from which FL118-14-Propanol is derived, demonstrates superior in vitro potency compared to SN-38, the active metabolite of the clinically approved ADC payload irinotecan. A direct head-to-head study showed that FL118 has a significantly lower average IC50 (7 nM) against a panel of non-small cell lung cancer (NSCLC) and colon cancer cell lines compared to SN-38 (26 nM) [1]. This enhanced potency is a critical attribute for an ADC payload, as it allows for a lower effective dose and potentially a wider therapeutic window.

Comparative Potency
Head-to-head
Avg IC50: 7 nM (FL118) vs 26 nM (SN-38)
Reported higher potency in tested cell lines
Potency context is model-dependent
Cytotoxicity Drug Resistance Camptothecin

ABCG2 Efflux Pump Bypass

The FL118 core possesses a critical mechanistic advantage over other camptothecin analogs: it is a poor substrate for the ABCG2 (BCRP) drug efflux pump, a major mechanism of resistance to SN-38 and topotecan [1]. This was demonstrated in studies where ABCG2 overexpression in colon cancer cells resulted in a >12-fold increase in the IC50 of SN-38, whereas FL118 maintained its potency, showing an IC50 shift of less than 2-fold [1]. This resistance profile is a unique and valuable attribute for an ADC payload intended for tumors with high ABCG2 expression.

ABCG2 Efflux Bypass
Head-to-head
IC50 shift: <2-fold (FL118) vs >12-fold (SN-38)
May retain activity in ABCG2-overexpressing models
Observed in engineered colon cancer cell lines
ABCG2 Multidrug resistance Efflux pump

Key Applications of FL118-14-Propanol


Next-Generation ADCs Against Resistant Tumors

FL118-14-Propanol is the optimal payload choice for designing ADCs aimed at tumors with known or suspected resistance to irinotecan, SN-38 (e.g., Trodelvy®), or topotecan. Its parent compound, FL118, has demonstrated a <2-fold IC50 shift in ABCG2-overexpressing cells, compared to >12-fold for SN-38, indicating a robust ability to bypass this major resistance mechanism [1]. The 14-propanol modification provides the essential conjugation handle, allowing researchers to link this resistant-bypassing warhead to any antibody of choice, creating a novel ADC candidate specifically for refractory patient populations.

Comparative Payload Mechanism Studies

This compound is an ideal tool for comparative studies investigating the therapeutic impact of different camptothecin payloads when delivered via the same ADC platform. FL118 is not a pure topoisomerase I inhibitor; it functions as a molecular glue degrader of the oncoprotein DDX5, leading to the downregulation of anti-apoptotic proteins like survivin, XIAP, and cIAP2 [1]. Researchers can conjugate FL118-14-Propanol and a comparator payload (e.g., a derivative of exatecan or SN-38) to the same antibody and directly compare their downstream effects on tumor cell signaling, apoptosis pathways, and resistance acquisition in vivo.

Homogeneous ADCs with Defined DAR

For industrial and academic labs focused on producing homogeneous, well-characterized ADCs, FL118-14-Propanol provides a significant advantage. The presence of a primary alcohol at the 14-position allows for site-specific conjugation chemistries, as described in patent WO2023143208A1, which is essential for generating ADCs with a controlled DAR [1]. This is in stark contrast to using a payload that requires random conjugation to lysine residues or reduction of interchain disulfides, which yields heterogeneous mixtures that complicate both analytical characterization and regulatory approval. This compound enables the production of a more predictable and reproducible bioconjugate product.

Application
Selection Property
Validation Focus
ADC development for resistant cancer models
Conjugation-ready 14-propanol handle
ABCG2 expression model review
Mechanism-of-action comparison studies
Survivin/DDX5 degradation mechanism
Apoptosis signaling pathway context
Homogeneous bioconjugation research
Site-specific linker chemistry
DAR consistency characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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